molecular formula C7H4F3IO B15240262 4-(Difluoromethoxy)-1-fluoro-2-iodobenzene

4-(Difluoromethoxy)-1-fluoro-2-iodobenzene

Cat. No.: B15240262
M. Wt: 288.01 g/mol
InChI Key: KDPKCCXCCMGXND-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)-1-fluoro-2-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of difluoromethoxy, fluoro, and iodo substituents on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethoxy)-1-fluoro-2-iodobenzene typically involves multiple steps. One common method starts with the reaction of 4-nitrophenol with sodium hydroxide to produce sodium acetamidophenate. This intermediate is then reacted with monochlorodifluoromethane under alkaline conditions to generate 4-(difluoromethoxy)nitrobenzene. The nitro group is subsequently reduced to an amino group using ferric oxide and activated carbon as catalysts, with water and hydrazine as reducing agents .

Industrial Production Methods

For industrial production, the process is optimized for high yield, low cost, and minimal environmental impact. The steps include the initial formation of sodium acetamidophenate, followed by its reaction with difluorochloromethane, and the final reduction step to obtain 4-(difluoromethoxy)aniline .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethoxy)-1-fluoro-2-iodobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodo group can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.

    Coupling Reactions: It can undergo coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction can lead to changes in the functional groups present on the benzene ring .

Mechanism of Action

The mechanism of action of 4-(Difluoromethoxy)-1-fluoro-2-iodobenzene involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound can inhibit certain enzymes or receptors, leading to therapeutic effects. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H4F3IO

Molecular Weight

288.01 g/mol

IUPAC Name

4-(difluoromethoxy)-1-fluoro-2-iodobenzene

InChI

InChI=1S/C7H4F3IO/c8-5-2-1-4(3-6(5)11)12-7(9)10/h1-3,7H

InChI Key

KDPKCCXCCMGXND-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)I)F

Origin of Product

United States

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